molecular formula C12H7N5O8 B12657245 2,4,6-Trinitro-N-(2-nitrophenyl)aniline CAS No. 38229-29-7

2,4,6-Trinitro-N-(2-nitrophenyl)aniline

Katalognummer: B12657245
CAS-Nummer: 38229-29-7
Molekulargewicht: 349.21 g/mol
InChI-Schlüssel: ZFEJLICGFDNABR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trinitro-N-(2-nitrophenyl)aniline is a chemical compound with the molecular formula C12H7N5O8. It is known for its high nitrogen content and is often used in various scientific and industrial applications. This compound is characterized by the presence of multiple nitro groups attached to an aniline structure, making it a highly nitrated aromatic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-N-(2-nitrophenyl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of 2-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents used in the process .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trinitro-N-(2-nitrophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4,6-Trinitro-N-(2-nitrophenyl)aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,4,6-Trinitro-N-(2-nitrophenyl)aniline involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, contributing to the compound’s biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trinitroaniline: Similar structure but lacks the additional nitro group on the phenyl ring.

    2,4,6-Trinitro-N-methyl-aniline: Contains a methyl group instead of a nitro group on the phenyl ring.

    2,4,6-Trinitro-N-(2,4,6-trinitrophenyl)aniline: Contains additional nitro groups on both phenyl rings

Uniqueness

2,4,6-Trinitro-N-(2-nitrophenyl)aniline is unique due to the presence of multiple nitro groups, which confer high reactivity and potential for various chemical transformations. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

38229-29-7

Molekularformel

C12H7N5O8

Molekulargewicht

349.21 g/mol

IUPAC-Name

2,4,6-trinitro-N-(2-nitrophenyl)aniline

InChI

InChI=1S/C12H7N5O8/c18-14(19)7-5-10(16(22)23)12(11(6-7)17(24)25)13-8-3-1-2-4-9(8)15(20)21/h1-6,13H

InChI-Schlüssel

ZFEJLICGFDNABR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.